Antibacterial Activity Against MRSA and Burkholderia cepacia Compared to Medium Baseline
In the primary isolation study, 2,4-dibromo-6-chlorophenol was the single halogenated phenol isolated from Pseudoalteromonas luteoviolacea cultures that demonstrated qualitative antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and the cystic fibrosis pathogen Burkholderia cepacia [1]. While the original study reported the observation of an inhibition zone—indicating activity—the specific minimum inhibitory concentration (MIC) values were not quantified in the publicly available abstract or metadata. In contrast, the culture medium and the other isolated diketopiperazines did not show this specific anti-MRSA activity [1]. This observation is a qualitative comparator against a non-active control from the same source but lacks a quantitative potency metric against a standard antibiotic or a closely related halophenol comparator.
| Evidence Dimension | Antibacterial activity (qualitative) |
|---|---|
| Target Compound Data | Qualitatively active against MRSA and B. cepacia (inhibition zone observed) |
| Comparator Or Baseline | Culture medium and co-isolated diketopiperazines (no anti-MRSA activity reported) |
| Quantified Difference | Not quantifiable (MIC values not available in the source) |
| Conditions | Agar diffusion assay / bacterial culture screening, Pseudoalteromonas luteoviolacea extract. MRSA strain 955 1 and B. cepacia strain 5415. |
Why This Matters
This is the sole documented, peer-reviewed biological activity for this specific compound, indicating a narrow but potentially valuable spectrum of activity against key antibiotic-resistant pathogens, which is not observed in co-isolates from the same source.
- [1] Jiang, Z.; Boyd, K.G.; Mearns-Spragg, A.; Adams, D.R.; Wright, P.C.; Burgess, J.G. Two Diketopiperazines and One Halogenated Phenol from Cultures of the Marine Bacterium, Pseudoalteromonas luteoviolacea. Natural Product Letters, 2000, 14, 435–440. DOI: 10.1080/10575630008043781 View Source
